3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Description
This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been synthesized as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The compound has shown promising activity where it emerged as a potent PARP-1 inhibitor .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenylhydrazine in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrano[2,3-d]pyrimidine-2,4-dione scaffold being important for interactions with the amino acids present in the NI site of the enzyme . The presence of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenylhydrazine .Mechanism of Action
Target of Action
The primary target of the compound “3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is Poly(ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family . It plays a crucial role in DNA repair damage .
Mode of Action
This compound acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The compound interacts with the amino acids present in the active site of the enzyme . The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the AD site of the enzyme .
Biochemical Pathways
The compound affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
It is noted that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It has high cytotoxicity against MCF-7 and HCT116 human cancer cell lines . The compound remarkably showed the highest cell growth inhibition against these cell lines .
Action Environment
It is known that the compound’s lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property could influence the compound’s action, efficacy, and stability.
Future Directions
Properties
IUPAC Name |
3-phenyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3S/c24-18-14-9-4-5-10-15(14)26-20-17(18)21(25)23(13-7-2-1-3-8-13)19(22-20)16-11-6-12-27-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDADLILNPNWNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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